molecular formula C31H31F6NO2 B344217 N-[4-(cyclopropylmethoxy)phenylmethyl]-4-[bis(4-trifluoromethylphenyl)hydroxymethyl]piperidine

N-[4-(cyclopropylmethoxy)phenylmethyl]-4-[bis(4-trifluoromethylphenyl)hydroxymethyl]piperidine

Cat. No.: B344217
M. Wt: 563.6 g/mol
InChI Key: LAQZFWDSIDHJER-UHFFFAOYSA-N
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Description

N-[4-(cyclopropylmethoxy)phenylmethyl]-4-[bis(4-trifluoromethylphenyl)hydroxymethyl]piperidine is a useful research compound. Its molecular formula is C31H31F6NO2 and its molecular weight is 563.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H31F6NO2

Molecular Weight

563.6 g/mol

IUPAC Name

[1-[[4-(cyclopropylmethoxy)phenyl]methyl]piperidin-4-yl]-bis[4-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C31H31F6NO2/c32-30(33,34)26-9-5-23(6-10-26)29(39,24-7-11-27(12-8-24)31(35,36)37)25-15-17-38(18-16-25)19-21-3-13-28(14-4-21)40-20-22-1-2-22/h3-14,22,25,39H,1-2,15-20H2

InChI Key

LAQZFWDSIDHJER-UHFFFAOYSA-N

SMILES

C1CC1COC2=CC=C(C=C2)CN3CCC(CC3)C(C4=CC=C(C=C4)C(F)(F)F)(C5=CC=C(C=C5)C(F)(F)F)O

Canonical SMILES

C1CC1COC2=CC=C(C=C2)CN3CCC(CC3)C(C4=CC=C(C=C4)C(F)(F)F)(C5=CC=C(C=C5)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 20.5 grams (0.051 mole) of 4-[bis(4-trifluoromethylphenyl)hydroxymethyl]piperidine, 10.0 grams (0.051 mole) of 4-(cyclopropylmeth-oxy)phenylmethyl chloride (prepared as in Step A of Example 1), and 35.4 mL (0.203 mole) of N,N'-diisopropylethylamine in 200 mL of dimethyl sulfoxide was stirred at ambient temperature for about 18 hours. The reaction mixture was then poured into an aqueous solution saturated with sodium bicarbonate. The mixture was extracted with two portions of ethyl acetate, and the extracts combined. The combination was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue, which was subjected to column chromatography on silica gel with 50% heptane in methylene chloride to 50% acetone in methylene chloride. The product-containing fractions were combined and concentrated under reduced pressure, yielding 22.0 grams of N-[4-(cyclopropylmethoxy)phenylmethyl]-4-[bis(4-trifluoromethylphenyl)hydroxymethyl]piperidine. The NMR spectrum was consistent with the proposed structure.
Name
4-[bis(4-trifluoromethylphenyl)hydroxymethyl]piperidine
Quantity
20.5 g
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reactant
Reaction Step One
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10 g
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reactant
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35.4 mL
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200 mL
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Synthesis routes and methods II

Procedure details

This compound was prepared in a manner analogous to that of Step D of Example 3, with 0.4 gram (0.002 mole) of 4-(cyclopropylmethoxy)phenylmethyl chloride (prepared as in Step A of Example 16), 0.9 gram (0.002 mole) of 4-[bis(4-trifluoromethylphenyl)hydroxymethyl]piperidine, and 1.1 grams (0.008 mole) of N,N-diisopropylethylamine in about 30 mL of dimethyl sulfoxide as reagents The crude reaction product was subjected to column chromatography on silica gel with 1:1 heptane:methylene chloride, pure methylene chloride, 11:10 heptane:methylene chloride, and 1:10 acetone:methylene chloride used succesively as eluants. The product-containing fractions were combined and concentrated under reduced pressure, yielding 0.8 gram of N-[4-(cyclopropylmethoxy)phenylmethyl]-4-[bis(4-trifluoromethylphenyl)hydroxymethyl]piperidine. The NMR spectrum was consistent with the proposed structure.
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0.4 g
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4-[bis(4-trifluoromethylphenyl)hydroxymethyl]piperidine
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0.9 g
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1.1 g
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30 mL
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